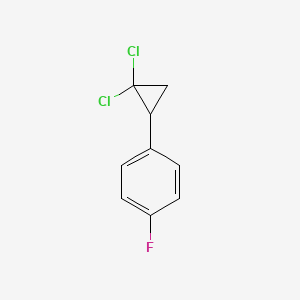
1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene is an organic compound that features a dichlorocyclopropyl group attached to a fluorobenzene ring
準備方法
The synthesis of 1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with dichlorocarbene. Dichlorocarbene can be generated from chloroform and a strong base such as potassium tert-butoxide or aqueous sodium hydroxide . The reaction proceeds through a cyclopropanation mechanism, where the dichlorocarbene inserts into the double bond of the fluorobenzene, forming the dichlorocyclopropyl group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichlorocyclopropyl group into a cyclopropyl group or further reduce it to an open-chain structure.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution .
科学的研究の応用
1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins
作用機序
The mechanism of action of 1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom on the benzene ring enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes .
類似化合物との比較
Similar compounds to 1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene include other dichlorocyclopropyl derivatives and fluorobenzene derivatives. For example:
1-(2,2-Dichlorocyclopropyl)benzene: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
4-Fluorobenzyl chloride: Contains a benzyl chloride group instead of the dichlorocyclopropyl group, leading to different applications and properties.
The uniqueness of this compound lies in the combination of the dichlorocyclopropyl group and the fluorobenzene ring, which imparts distinct chemical and biological properties .
特性
分子式 |
C9H7Cl2F |
|---|---|
分子量 |
205.05 g/mol |
IUPAC名 |
1-(2,2-dichlorocyclopropyl)-4-fluorobenzene |
InChI |
InChI=1S/C9H7Cl2F/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8H,5H2 |
InChIキー |
MRZZXYSXXKJREH-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


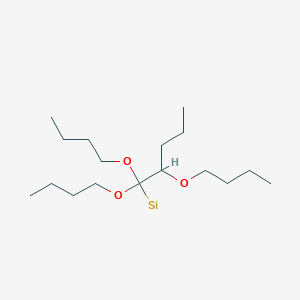
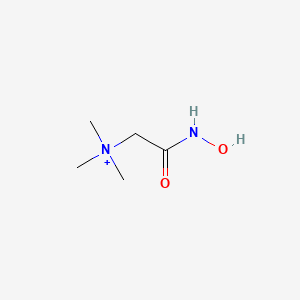
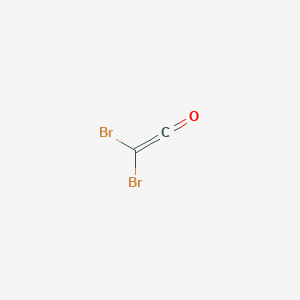

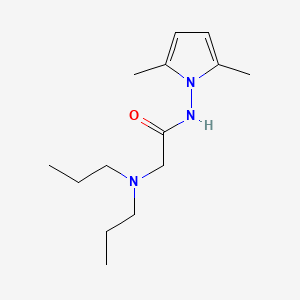
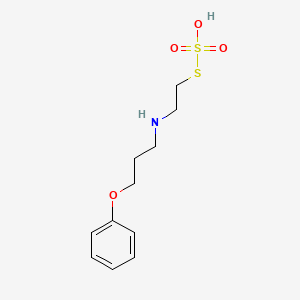
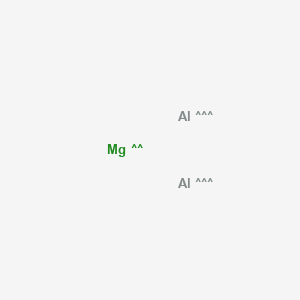
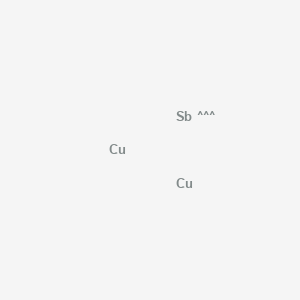
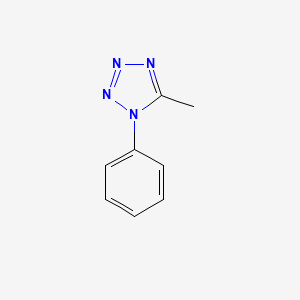

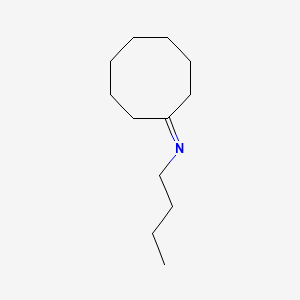

![3-[Ethyl-(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14711221.png)
![1-(2,6-dimethylmorpholin-4-yl)-3-[N-pyridin-4-yl-3-(trifluoromethyl)anilino]propan-1-one;2-hydroxybenzoic acid](/img/structure/B14711235.png)
